N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a structurally complex molecule featuring a triazole-thioacetohydrazide core. Its key structural elements include:
- Triazole ring: Substituted at position 4 with a phenyl group and at position 5 with a 3,4,5-trimethoxyphenyl group.
- Sulfanyl linkage: Connects the triazole to the acetohydrazide backbone.
- Hydrazide moiety: Functionalized with a (1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene group, introducing stereochemical complexity (E,Z-configuration).
Synthesis: The compound is synthesized via a multi-step route involving:
Formation of the triazole-thioacetate intermediate (e.g., reaction of substituted aldehydes with thiosemicarbazides) .
Hydrazide formation through hydrazine hydrate treatment, followed by condensation with an aldehyde/ketone derivative to introduce the chloro-phenylpropenylidene substituent .
Properties
Molecular Formula |
C28H26ClN5O4S |
|---|---|
Molecular Weight |
564.1 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H26ClN5O4S/c1-36-23-15-20(16-24(37-2)26(23)38-3)27-32-33-28(34(27)22-12-8-5-9-13-22)39-18-25(35)31-30-17-21(29)14-19-10-6-4-7-11-19/h4-17H,18H2,1-3H3,(H,31,35)/b21-14-,30-17+ |
InChI Key |
KGDFKIQRQYDUCP-YPLYMXTLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C(=C/C4=CC=CC=C4)/Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC(=CC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.
Attachment of the Phenyl and Trimethoxyphenyl Groups: These groups are introduced through substitution reactions using suitable reagents.
Formation of the Acetohydrazide Moiety: This involves the reaction of the triazole derivative with chloroacetyl chloride under controlled conditions.
Final Assembly: The final compound is assembled through a condensation reaction between the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Structural Confirmation :
- NMR spectroscopy resolves proton environments, particularly the hydrazide NH2 singlet (~δ 2.01 ppm) and aromatic protons from the trimethoxyphenyl group .
- X-ray crystallography (using SHELX software ) confirms stereochemistry and planar triazole geometry.
The compound belongs to the triazole-thioacetohydrazide family, which is extensively studied for diverse bioactivities. Below is a comparative analysis with structurally analogous derivatives:
Key Comparative Insights :
The chloro-phenylpropenylidene moiety introduces steric and electronic effects absent in derivatives with furyl or thiophene substituents (e.g., ) .
Synthetic Pathways :
- All compounds utilize hydrazide-aldehyde/ketone condensation for hydrazone formation. However, the target compound requires precise control of reaction conditions to maintain the (1E,2Z)-configuration .
- Substituents on the triazole ring (e.g., trimethoxyphenyl vs. thiophene-methyl) dictate the choice of starting materials (e.g., substituted benzaldehydes vs. heterocyclic aldehydes) .
Analytical Characterization :
- NMR spectroscopy consistently identifies hydrazide NH2 protons (~δ 2.01 ppm) across analogs, but aromatic proton shifts vary significantly based on substituents (e.g., δ 6.8–7.5 ppm for trimethoxyphenyl vs. δ 7.1–7.8 ppm for chlorophenyl) .
- X-ray crystallography (SHELX-refined) is critical for confirming stereochemistry in chiral analogs, as seen in the target compound and .
Molecular Similarity Metrics :
- Computational tools (e.g., Tanimoto/Dice indexes ) classify these compounds into clusters based on triazole-thioacetohydrazide cores. The target compound’s trimethoxyphenyl group reduces similarity scores (~0.7–0.8) with phenyl-substituted analogs but increases overlap with methoxy-rich derivatives .
Potential Bioactivity: While direct bioactivity data for the target compound is unavailable, structural analogs (e.g., ) exhibit antimicrobial and anticancer properties. The trimethoxyphenyl group may enhance cytotoxicity by mimicking natural product pharmacophores (e.g., combretastatin analogs) .
Biological Activity
N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 426.91 g/mol. The structure includes a chloro-substituted phenylpropene moiety and a triazole ring that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN4O3S |
| Molecular Weight | 426.91 g/mol |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that derivatives of hydrazides exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Inhibition zone of 15 mm at 100 µg/mL.
- Escherichia coli : Inhibition zone of 12 mm at the same concentration.
These results suggest that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity.
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. In a study utilizing human cancer cell lines (e.g., HeLa and MCF7), it demonstrated cytotoxicity with IC50 values ranging from 10 to 25 µM. Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Enzyme Inhibition : The triazole moiety may inhibit enzymes involved in fungal cell wall synthesis or bacterial metabolism.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis.
- Cell Cycle Arrest : Studies have shown that it can cause G2/M phase arrest in cancer cells.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of pathogens. Results indicated a strong correlation between concentration and antimicrobial efficacy:
| Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|
| 25 | 10 |
| 50 | 12 |
| 100 | 15 |
Study 2: Antitumor Activity in vitro
A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF7 | 20 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
